molecular formula C17H20N2O3 B10972817 1-(3,4-Dimethoxybenzyl)-3-(3-methylphenyl)urea

1-(3,4-Dimethoxybenzyl)-3-(3-methylphenyl)urea

Cat. No.: B10972817
M. Wt: 300.35 g/mol
InChI Key: IIFFWBGUGQRYMC-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYBENZYL)-N’-(3-METHYLPHENYL)UREA is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a benzyl group substituted with methoxy groups and a phenyl group substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYBENZYL)-N’-(3-METHYLPHENYL)UREA typically involves the reaction of 3,4-dimethoxybenzylamine with 3-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYBENZYL)-N’-(3-METHYLPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYBENZYL)-N’-(3-METHYLPHENYL)UREA would depend on its specific application. In biological systems, it may interact with enzymes or receptors, affecting molecular pathways. The methoxy and methyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-DIMETHOXYBENZYL)-N’-(4-METHYLPHENYL)UREA
  • N-(3,4-DIMETHOXYBENZYL)-N’-(3-CHLOROPHENYL)UREA
  • N-(3,4-DIMETHOXYBENZYL)-N’-(3-NITROPHENYL)UREA

Uniqueness

N-(3,4-DIMETHOXYBENZYL)-N’-(3-METHYLPHENYL)UREA is unique due to the specific substitution pattern on the benzyl and phenyl groups. This can affect its chemical reactivity, physical properties, and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)urea

InChI

InChI=1S/C17H20N2O3/c1-12-5-4-6-14(9-12)19-17(20)18-11-13-7-8-15(21-2)16(10-13)22-3/h4-10H,11H2,1-3H3,(H2,18,19,20)

InChI Key

IIFFWBGUGQRYMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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